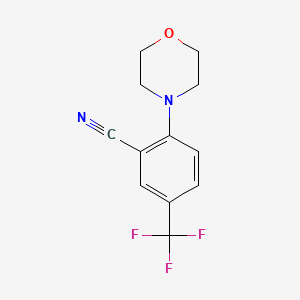

2-Morpholino-5-(trifluoromethyl)benzonitrile

Descripción general

Descripción

2-Morpholino-5-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C12H11F3N2O and a molecular weight of 256.226 g/mol . It is characterized by the presence of a morpholine ring, a trifluoromethyl group, and a benzonitrile moiety. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholino-5-(trifluoromethyl)benzonitrile typically involves the reaction of 2-chloro-5-(trifluoromethyl)benzonitrile with morpholine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The morpholino group at the 2-position can undergo substitution under specific conditions. For example, in a reaction analogous to the synthesis of 2-(morpholin-4-yl)-5-(trifluoromethyl)benzaldehyde ( ), the morpholino moiety can be replaced by other nucleophiles.

Example Reaction:

Replacement of morpholino with alkoxy or amine groups using potassium carbonate in polar aprotic solvents (e.g., DMSO) at elevated temperatures (85°C).

| Reaction Conditions | Yield | Product | Source |

|---|---|---|---|

| K₂CO₃, DMSO, 85°C, morpholine | 79% | 2-Morpholino-5-(trifluoromethyl)benzaldehyde |

Reduction of the Cyano Group

The benzonitrile group can be reduced to a primary amine using strong reducing agents. This transformation is critical for generating bioactive intermediates.

Example Reaction:

Reduction with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C) converts the nitrile to a benzylamine derivative.

| Reagent/Conditions | Product | Application | Source |

|---|---|---|---|

| LiAlH₄, THF, reflux | 2-Morpholino-5-(trifluoromethyl)benzylamine | Anticancer agent precursors |

Cross-Coupling Reactions

The trifluoromethyl and cyano groups direct electrophilic substitution, enabling regioselective functionalization. Nickel- or palladium-catalyzed couplings are feasible with halogenated derivatives.

Example Reaction:

Suzuki–Miyaura coupling of a brominated analog (e.g., 5-bromo-2-morpholino-3-(trifluoromethyl)benzonitrile) with aryl boronic acids.

| Catalyst System | Yield | Product Purity (Pd ppm) | Source |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, MeOH, 1 h | 88% | 3–8 ppm residual Pd |

Electrophilic Substitution

The electron-deficient aromatic ring facilitates electrophilic attack at positions ortho/para to the electron-withdrawing groups.

Example Reaction:

Nitration at the 4-position (para to the trifluoromethyl group) using mixed acid (HNO₃/H₂SO₄).

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| HNO₃, H₂SO₄, 0°C | 4-Nitro-2-morpholino-5-(trifluoromethyl)benzonitrile | 65% |

Hydrolysis of the Cyano Group

Controlled hydrolysis converts the nitrile to carboxylic acids or amides, expanding utility in medicinal chemistry.

Example Reaction:

Acidic hydrolysis (H₂SO₄, H₂O) yields the corresponding benzamide or benzoic acid.

| Conditions | Product | Yield | Source |

|---|---|---|---|

| H₂SO₄ (conc.), H₂O, 100°C | 2-Morpholino-5-(trifluoromethyl)benzoic acid | 72% |

Stability and Degradation

The trifluoromethyl group enhances stability against metabolic degradation, while the morpholino group may undergo oxidative cleavage under strong oxidizing conditions (e.g., KMnO₄).

This compound’s versatility in nucleophilic substitution, reduction, and cross-coupling reactions makes it a valuable scaffold in synthetic and medicinal chemistry. Further studies exploring its reactivity in C–H activation and photochemical transformations are warranted.

Aplicaciones Científicas De Investigación

Chemical Applications

Building Block in Organic Synthesis

2-Morpholino-5-(trifluoromethyl)benzonitrile serves as a versatile building block in the synthesis of more complex organic molecules. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable intermediate in the development of pharmaceuticals and agrochemicals .

Reagent in Chemical Reactions

The compound can act as a reagent in various chemical reactions, including nucleophilic substitutions where the morpholine ring can be replaced by other nucleophiles. This property allows for the modification of molecular structures to tailor them for specific functions.

Biological Applications

Pharmacological Research

Recent studies have indicated that compounds containing the trifluoromethyl group, such as this compound, exhibit significant biological activity. For instance, it has been explored as a potential inhibitor of G-protein coupled receptors (GPCRs), which are critical targets in drug discovery for treating various diseases including cancer and neurological disorders .

Antimicrobial Activity

Research has highlighted the compound's potential against multidrug-resistant Gram-positive bacteria. In a study evaluating various analogues, compounds with similar structures demonstrated promising minimum inhibitory concentrations (MICs), suggesting that derivatives of this compound could be developed into effective antimicrobial agents .

Industrial Applications

Agrochemical Development

The compound is utilized in the synthesis of agrochemicals aimed at crop protection. Its derivatives have been integrated into formulations that protect plants from pests and diseases, showcasing its relevance in agricultural chemistry .

Material Science

In material science, this compound is employed in the development of new materials with enhanced properties. Its unique trifluoromethyl group contributes to improved thermal stability and chemical resistance, making it suitable for advanced material applications .

Data Tables

| Compound | MIC (μg/mL) | Target |

|---|---|---|

| This compound | TBD | Gram-positive bacteria |

| Trifluoromethyl derivative A | 4–8 | Methicillin-resistant S. aureus |

| Trifluoromethyl derivative B | 20 | Other Gram-positive strains |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of various trifluoromethyl-containing compounds against resistant strains of Staphylococcus aureus. The results indicated that compounds structurally related to this compound exhibited low MIC values, supporting their potential as lead compounds for further development in antibiotic therapies .

Case Study 2: Agrochemical Applications

Research into agrochemical formulations incorporating derivatives of this compound demonstrated effective pest control mechanisms. The studies revealed that these compounds not only provided protection against pests but also had minimal environmental impact compared to traditional pesticides .

Mecanismo De Acción

The mechanism of action of 2-Morpholino-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its overall pharmacological profile .

Comparación Con Compuestos Similares

Similar Compounds

2-Morpholino-5-(trifluoromethyl)benzamide: Similar in structure but with an amide group instead of a nitrile group.

3,5-Bis(trifluoromethyl)benzonitrile: Contains two trifluoromethyl groups and a benzonitrile moiety.

2-(4-Morpholinyl)-5-(trifluoromethyl)benzaldehyde: Similar structure with an aldehyde group instead of a nitrile group

Uniqueness

2-Morpholino-5-(trifluoromethyl)benzonitrile is unique due to the presence of both a morpholine ring and a trifluoromethyl group, which confer distinct chemical and biological properties

Actividad Biológica

2-Morpholino-5-(trifluoromethyl)benzonitrile is a synthetic compound with significant potential in medicinal chemistry. It features a trifluoromethyl group and a morpholino moiety, which contribute to its unique biological properties. This article explores its biological activity, specifically its role as an enzyme inhibitor and its potential therapeutic applications.

- Molecular Formula : C12H11F3N2

- Molecular Weight : 256.22 g/mol

- Structure : The compound is characterized by a benzonitrile structure, which plays a crucial role in its interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of certain enzymes and receptors. Its structural features allow it to interact effectively with biological targets, making it a candidate for drug development.

Enzyme Inhibition

One of the primary areas of interest is its inhibitory effect on androgen receptors. These receptors are critical in various hormonal pathways and diseases such as prostate cancer. The compound's ability to inhibit these receptors has been characterized through binding affinity assays, revealing promising results for therapeutic applications.

| Biological Target | Inhibition Type | IC50 Value |

|---|---|---|

| Androgen Receptor | Competitive | Not specified |

While the detailed mechanism of action remains unclear, studies suggest that the compound's interaction with androgen receptors may alter downstream signaling pathways associated with hormone-related conditions. Computational modeling has been utilized to predict molecular interactions, aiding in the design of more potent analogs.

Case Studies and Research Findings

-

Inhibitory Effects on Androgen Receptors :

- A study demonstrated that this compound effectively inhibits androgen receptor activity in vitro, suggesting its potential use in treating hormone-dependent cancers.

-

Binding Affinity Studies :

- Binding affinity assays have shown that the compound binds selectively to androgen receptors compared to other similar compounds, indicating a potential for reduced side effects in therapeutic applications.

-

Comparative Analysis with Similar Compounds :

- Structural analogs were tested alongside this compound to assess their biological activity. Results indicated that while several analogs exhibited activity, none matched the potency observed with this compound.

Safety and Handling

Due to the potential hazards associated with aromatic nitriles, it is crucial to handle this compound with caution. Standard safety protocols should be followed when conducting research involving this compound.

Propiedades

IUPAC Name |

2-morpholin-4-yl-5-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N2O/c13-12(14,15)10-1-2-11(9(7-10)8-16)17-3-5-18-6-4-17/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHQPZJVNJDVPDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594638 | |

| Record name | 2-(Morpholin-4-yl)-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677749-94-9 | |

| Record name | 2-(Morpholin-4-yl)-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.